

# Application Notes and Protocols for AZ14145845 (Hypothetical Compound)

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## Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

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## Introduction

**AZ14145845** is a potent and selective, ATP-competitive inhibitor of the XYZ Kinase. Due to its novelty, establishing robust and reproducible protocols for its in vivo evaluation is critical for advancing preclinical research. These application notes provide detailed procedures for the preparation of **AZ14145845** for administration in animal studies, ensuring consistency and accuracy in experimental outcomes. The following protocols cover reconstitution, formulation for common administration routes, and quality control checks.

## Data Presentation: Physicochemical Properties of **AZ14145845**

A summary of the essential physicochemical properties of **AZ14145845** is provided below. These values are critical for accurate dose calculations and the selection of appropriate formulation vehicles.

Property	Value	Notes
Molecular Weight	482.55 g/mol	Use for all molarity and concentration calculations.
Appearance	White to off-white lyophilized powder	Visually inspect for any discoloration or aggregation before use.
Purity (HPLC)	>99.5%	Confirmed by the manufacturer's Certificate of Analysis.
Solubility in DMSO	$\geq 100$ mg/mL ( $\geq 207$ mM)	Dimethyl sulfoxide (DMSO) is suitable for creating high-concentration stock solutions.
Solubility in Ethanol	$\geq 25$ mg/mL ( $\geq 51.8$ mM)	Useful as a co-solvent in formulations.
Aqueous Solubility	< 0.1 mg/mL	Practically insoluble in water; requires a specific vehicle for in vivo use.

## Experimental Protocols

### 1. Reconstitution of Lyophilized **AZ14145845** to Create a Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which will be used for subsequent dilutions and final formulations.

- Materials:
  - **AZ14145845** lyophilized powder
  - Anhydrous Dimethyl sulfoxide (DMSO, cell culture grade)
  - Sterile, pyrogen-free microcentrifuge tubes or vials
  - Calibrated micropipettes and sterile tips

- Procedure:
  - Equilibrate the vial of **AZ14145845** powder to room temperature for at least 30 minutes before opening to prevent moisture condensation.
  - Briefly centrifuge the vial to ensure all powder is collected at the bottom.
  - Aseptically add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 50 mg/mL stock solution, add 20 µL of DMSO for every 1 mg of compound).
  - Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be observed.
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Storage: Store the stock solution aliquots at -20°C for up to 3 months or at -80°C for up to 12 months.

## 2. Preparation of **AZ14145845** for Oral (P.O.) Administration in Rodents

This protocol outlines the formulation of **AZ14145845** into a suspension suitable for oral gavage.

- Materials:
  - **AZ14145845** stock solution (e.g., 50 mg/mL in DMSO)
  - Tween® 80 (Polysorbate 80)
  - Methylcellulose (0.5% w/v in sterile water)
  - Sterile conical tubes (e.g., 15 mL or 50 mL)
- Procedure:

- Calculate the total volume of formulation required based on the number of animals and the dosing volume (e.g., 10 mL/kg).
- Prepare the vehicle solution. For a final formulation containing 1% Tween® 80 and 0.5% methylcellulose, first mix the required volume of Tween® 80 with the 0.5% methylcellulose solution.
- In a sterile conical tube, add the required volume of the **AZ14145845** stock solution.
- Slowly add the vehicle solution to the stock solution while continuously vortexing to prevent precipitation. The final concentration of DMSO in the formulation should not exceed 5%.
- Continue to vortex or sonicate the suspension in a water bath for 5-10 minutes to ensure a uniform and fine suspension.
- Visually inspect the final formulation for homogeneity before each administration. Keep the suspension on a stir plate or vortex briefly before drawing each dose.
- Example Calculation for a 10 mg/kg Dose:
  - Animal weight: 25 g
  - Dosing volume: 10 mL/kg = 0.25 mL per animal
  - Dose per animal: 10 mg/kg \* 0.025 kg = 0.25 mg
  - Required final concentration: 0.25 mg / 0.25 mL = 1 mg/mL

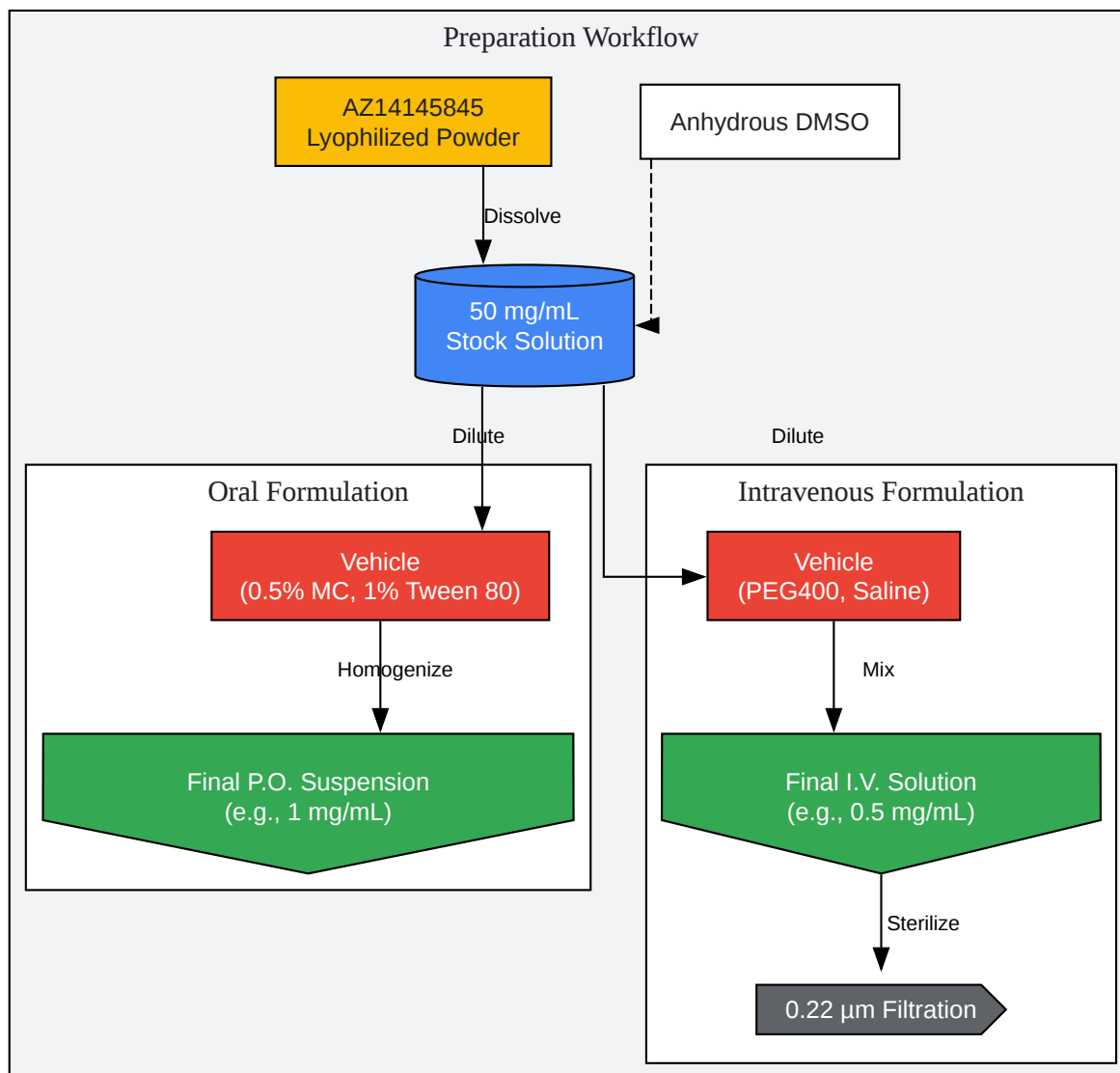
### 3. Preparation of **AZ14145845** for Intravenous (I.V.) Administration in Rodents

This protocol describes the preparation of a clear, soluble formulation for intravenous injection.

- Materials:
  - **AZ14145845** stock solution (e.g., 50 mg/mL in DMSO)
  - Solutol® HS 15 (Kolliphor® HS 15) or PEG400

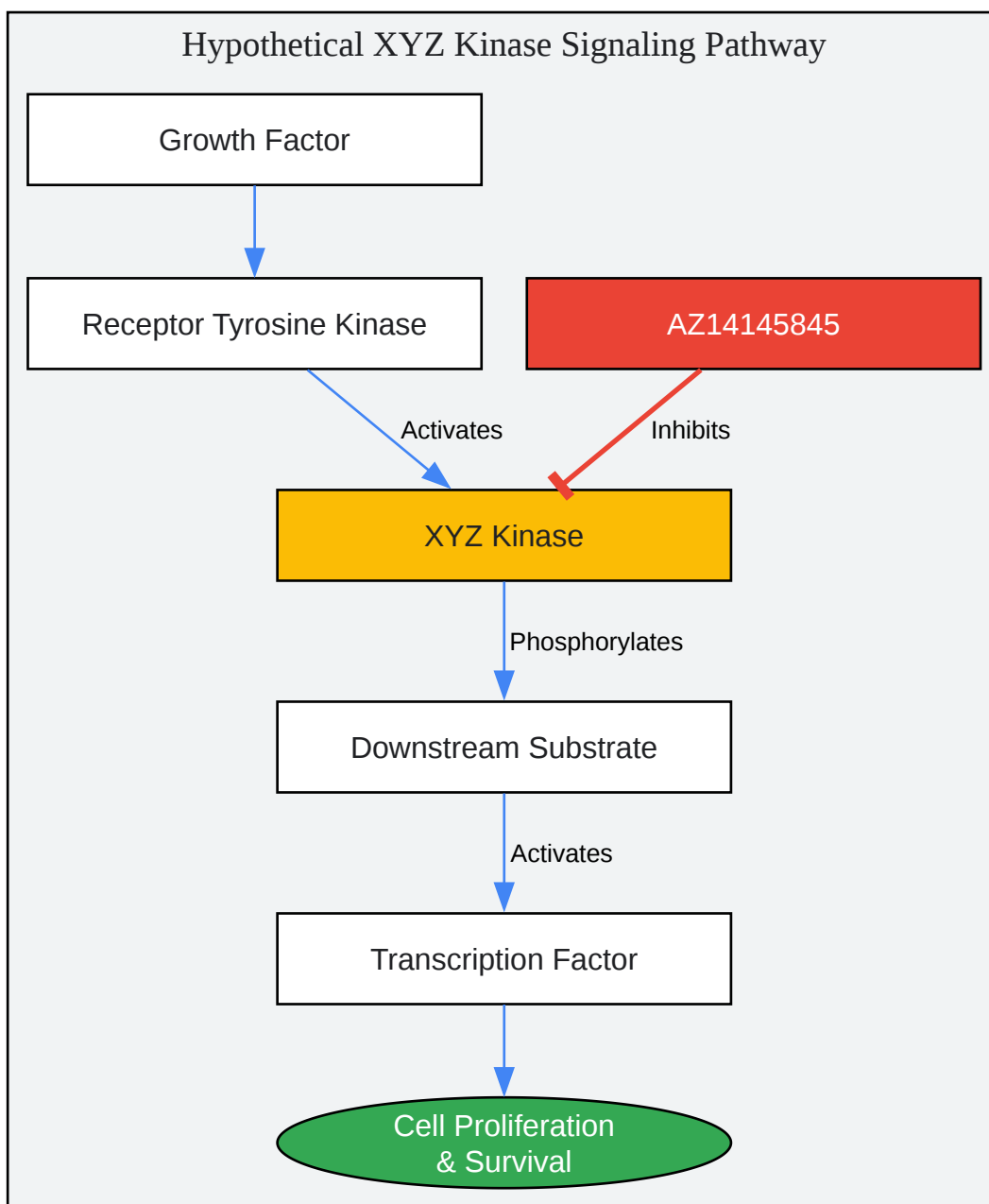
- Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
- Sterile conical tubes
- Procedure:
  - Calculate the required volume of the final formulation.
  - Prepare the vehicle. A common vehicle for I.V. administration is 10% DMSO, 40% PEG400, and 50% Saline.
  - In a sterile tube, add the required volume of the **AZ14145845** stock solution.
  - Add the required volume of PEG400 (or other solubilizing agent) and mix thoroughly.
  - Slowly add the saline or D5W to the mixture while vortexing.
  - Ensure the final solution is clear and free of any precipitation. If precipitation occurs, the formulation may need to be adjusted.
  - Filter the final solution through a sterile 0.22 µm syringe filter before administration to ensure sterility and remove any potential micro-precipitates.

## Visualizations



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Caption: Workflow for preparing **AZ14145845** from powder to final in vivo formulations.



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